N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
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Overview
Description
N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide moiety linked to an indole ring, which is further substituted with a 4-chlorophenylmethylsulfanyl group.
Mechanism of Action
Target of Action
The primary target of the compound N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide, also known as Oprea1_188226, is currently unknown. The compound belongs to the class of indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often mediated through interactions with various cellular targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways, depending on their specific structures and targets . These interactions can lead to downstream effects such as the modulation of enzyme activity, alteration of signal transduction pathways, or changes in gene expression.
Result of Action
Based on the known activities of indole derivatives, it can be speculated that the compound may have potential therapeutic effects in various disease contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the 4-Chlorophenylmethylsulfanyl Group: This step involves the substitution of the indole ring with a 4-chlorophenylmethylsulfanyl group.
Attachment of the Benzamide Moiety: The final step involves the condensation of the substituted indole with benzoyl chloride in the presence of a base to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 4-chlorophenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has been studied for various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-[2-[3-(4-chlorophenyl)indol-1-yl]ethyl]benzamide: Lacks the sulfanyl group, which may affect its biological activity.
N-[2-[3-(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and potency.
Uniqueness
N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is unique due to the presence of the 4-chlorophenylmethylsulfanyl group, which can enhance its biological activity and specificity .
Properties
IUPAC Name |
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c25-20-12-10-18(11-13-20)17-29-23-16-27(22-9-5-4-8-21(22)23)15-14-26-24(28)19-6-2-1-3-7-19/h1-13,16H,14-15,17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYXFTQUNILEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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